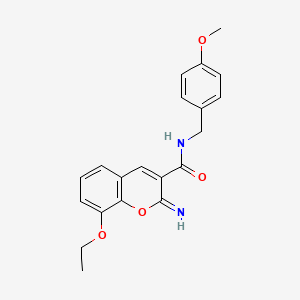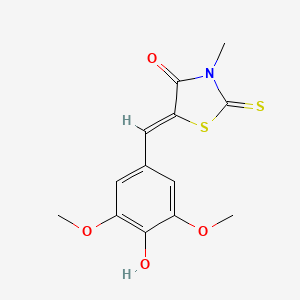![molecular formula C17H16FN3O4S B4759319 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4759319.png)
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide
Descripción general
Descripción
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide, also known as FNPA, is a chemical compound that has gained interest for its potential applications in scientific research. FNPA is a member of the carbonothioate family, which has been investigated for their potential as anticancer agents.
Mecanismo De Acción
The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide is not fully understood. However, studies have suggested that N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide inhibits the activity of enzymes involved in cancer cell growth and survival. Specifically, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting thioredoxin reductase, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide may disrupt the redox balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide did not cause any significant changes in body weight or organ weight. Additionally, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide did not cause any significant changes in blood chemistry or hematological parameters. However, further studies are needed to fully understand the biochemical and physiological effects of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide is its potential as an anticancer agent. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide has been shown to induce apoptosis in cancer cells, which is a desirable effect for anticancer agents. However, one limitation of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide. One direction is to investigate the potential of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide as a combination therapy with other anticancer agents. Another direction is to investigate the potential of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide and its biochemical and physiological effects. Finally, the development of more water-soluble derivatives of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide may improve its bioavailability and efficacy.
Aplicaciones Científicas De Investigación
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide has been investigated for its potential as an anticancer agent. Studies have shown that N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide inhibits the growth of cancer cells in vitro and in vivo. N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide has been investigated for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-2-8-25-13-5-3-4-11(9-13)16(22)20-17(26)19-12-6-7-14(18)15(10-12)21(23)24/h3-7,9-10H,2,8H2,1H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCIOYZORMGBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B4759244.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B4759247.png)
![N-(4-ethoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4759258.png)
![3-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4759261.png)


![1-benzyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4759287.png)

![ethyl 2-({[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4759297.png)
![2-(2,5-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4759303.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759305.png)


![ethyl 2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4759340.png)